molecular formula C8H6N4O2 B049921 2-(1H-tetrazol-1-yl)benzoic acid CAS No. 116570-12-8

2-(1H-tetrazol-1-yl)benzoic acid

Cat. No. B049921
M. Wt: 190.16 g/mol
InChI Key: BHBFPWBHORPKDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(1H-tetrazol-1-yl)benzoic acid derivatives has been achieved through Cu(I) catalyzed C–N coupling of 2-iodo or 2-bromo benzoic acids with 5-(ethylthio)-1H-tetrazole, followed by reductive cleavage of the thioether bond. This process is noted for its regioselectivity toward the N2-position on the tetrazole, demonstrating a significant scope across various 2-halobenzoic acid substrates with moderate yields (Song et al., 2019).

Molecular Structure Analysis

The molecular structure of 2-(1H-tetrazol-1-yl)benzoic acid derivatives is characterized by hydrogen-bonding and π–π stacking interactions, which link the molecules into a three-dimensional network. These interactions are pivotal in understanding the compound's stability and reactivity (Guo-Qing Li et al., 2008).

Chemical Reactions and Properties

The reactivity of 2-(1H-tetrazol-1-yl)benzoic acid derivatives towards forming coordination polymers and their ability to engage in various chemical reactions underscores their versatility. This includes their application in synthesizing coordination polymers with distinct properties and structures, indicating the compound's significance in materials science (Weichao Song et al., 2009).

Physical Properties Analysis

The physical properties of 2-(1H-tetrazol-1-yl)benzoic acid derivatives, including their crystalline structures and photoluminescence, have been extensively analyzed. These analyses provide insights into the compound's behavior under different conditions and its potential applications in materials science (Shu-Ming Zhang et al., 2015).

Chemical Properties Analysis

The chemical properties, including acid-base behavior and reactivity towards esterification, highlight the compound's functional versatility. This versatility is further demonstrated through the successful synthesis and characterization of various derivatives, revealing a broad spectrum of potential chemical interactions and transformations (S. Balalaie et al., 2008).

Scientific Research Applications

Summary of the Application

“2-(1H-tetrazol-1-yl)benzoic acid” has been used in the synthesis of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids . These hybrids have been evaluated for their potential as anticancer agents .

Methods of Application or Experimental Procedures

The structures of these hybrids were established by NMR and MS analysis . Their in vitro cytotoxic evaluation was conducted against MCF-7 and HCT-116 cancer cell lines .

Results or Outcomes

Some of the hybrids exhibited potent inhibitory activities against the cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM . Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin . Compounds 2 and 14 clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .

2. Application in Antibiotic Research

Summary of the Application

“2-(1H-tetrazol-1-yl)benzoic acid” is an important raw material used to prepare a variety of antibiotic drugs .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The specific results or outcomes were not detailed in the source .

3. Application in DNA Synthesis

Summary of the Application

“2-(1H-tetrazol-1-yl)benzoic acid” is used in a dilute form in acetonitrile for DNA synthesis . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The specific results or outcomes were not detailed in the source .

4. Application in Anti-Inflammatory and Antibacterial Research

Summary of the Application

Tetrazolo quinoline, a derivative of “2-(1H-tetrazol-1-yl)benzoic acid”, has shown promising structure for novel anti-inflammatory and antibacterial agents .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The specific results or outcomes were not detailed in the source .

5. Application in Click Chemistry

Summary of the Application

“2-(1H-tetrazol-1-yl)benzoic acid” is used in click chemistry approaches . Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications .

Methods of Application or Experimental Procedures

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .

Results or Outcomes

The specific results or outcomes were not detailed in the source .

6. Application in Hypertension Treatment

Summary of the Application

Tetrazolo quinoline, a derivative of “2-(1H-tetrazol-1-yl)benzoic acid”, has shown promising structure for novel anti-inflammatory and antibacterial agents . This medication is utilized for the treatment of high blood pressure (hypertension) and for kidney issues due to Type 2 diabetes (noninsulin-dependent) .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The specific results or outcomes were not detailed in the source .

Safety And Hazards

While specific safety and hazard information for “2-(1H-tetrazol-1-yl)benzoic acid” is not available, it’s generally recommended to handle chemical substances with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for the study of “2-(1H-tetrazol-1-yl)benzoic acid” and similar compounds could involve further exploration of their potential anticancer properties . Additionally, these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

2-(tetrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-8(14)6-3-1-2-4-7(6)12-5-9-10-11-12/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBFPWBHORPKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353796
Record name 2-(1H-tetrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659021
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(1H-tetrazol-1-yl)benzoic acid

CAS RN

116570-12-8
Record name 2-(1H-tetrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 2-aminobenzoic acid (6.0 g, 0.044 mol), trimethyl orthoformate (14.2 ml, 0.13 mol) and sodium azide (8.4 g, 0.13 mol) in glacial acetic acid (150 ml) was stirred at room temperature for 2 h. Filtration and concentration from toluene gave 2-Tetrazol-1-yl-benzoic acid; 1H NMR (CD3OD, 400 MHz) δ9.47 (s, 1H), 8.19 (dd, 1H, J=7.7 Hz, J=1.6 Hz), 7.79 (m, 2H), 7.61 (dd, 1H, J=7.7 Hz, J=1.5 Hz).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
14.2 mL
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
AS Lyakhov, PN Gaponik, SV Voitekhovich… - … Section C: Crystal …, 2001 - scripts.iucr.org
In the title compound, C8H6N4O2, the tetrazole and benzene rings are planar to within 0.001 (1) and 0.007 (1) Å, respectively. These rings are not coplanar in the molecule, the dihedral …
Number of citations: 5 scripts.iucr.org
D Varadaraji, SS Suban, VR Ramasamy… - Organic …, 2010 - acgpubs.org
The screening of compounds is an alternative approach to high-throughput screening for identification of leads for therapeutic targets. A series of novel 1-substituted tetrazole …
Number of citations: 59 acgpubs.org
A Pazik, A Skwierawska - Sensors and Actuators B: Chemical, 2014 - Elsevier
A number of tetrazole diamides (1–9) and triamides (10–11) have been synthesized and applied as ion carriers in ion-selective membrane electrodes. Their selectivity and sensitivity …
Number of citations: 10 www.sciencedirect.com
A Chandrasekaran - researchgate.net
Tetrazole derivative have played a vital part in the development of heterocyclic compounds. During the last two decades, the study of the biological activities of tetrazole derivative has …
Number of citations: 0 www.researchgate.net
H Aziz, A Saeed, F Jabeen, N ud Din, U Flörke - Heliyon, 2018 - cell.com
Tetrazoles are conjugated nitrogen-rich heterocycles considered as bio-isosteres of carboxylic acids. Tetrazoles owing to their conjugated structures serve as biologically relevant …
Number of citations: 15 www.cell.com
MA Gouda, M Al-Ghorbani, MH Helal… - Synthetic …, 2020 - Taylor & Francis
This review highlights the development of an efficient and practically different catalyst for organic transformation to synthesize valuable 1(5)-substituted 1H-tetrazoles and their analogs. …
Number of citations: 8 www.tandfonline.com
A Egyed, D Bajusz, GM Keserű - Bioorganic & Medicinal Chemistry, 2019 - Elsevier
Abstract Structure based optimization of B39, an indazole-based low micromolar JAK2 virtual screening hit is reported. Analysing the effect of certain modifications on the activity and …
Number of citations: 5 www.sciencedirect.com
Z Nazarian, M Dabiri - ChemistrySelect, 2020 - Wiley Online Library
Orthoesters are characterized by three alkoxy groups attached to a single carbon atom. This functional group is used primarily as a masking group for carboxylic acids, due to its robust …

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